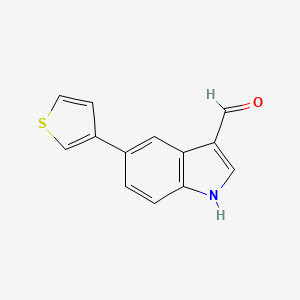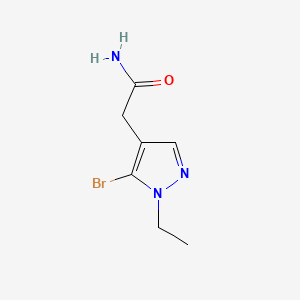
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is a complex organic compound that features a boronic ester group and an aminomethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the boronic ester group through a reaction between a phenylboronic acid derivative and a suitable alcohol under acidic conditions. The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques allow for precise control over reaction parameters, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the boronic ester can produce a borane derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe for studying enzyme activity. The aminomethyl group can be modified to attach fluorescent tags, allowing for the visualization of enzyme interactions in live cells.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the boronic ester group can be used to design proteasome inhibitors, which are a class of drugs used in cancer treatment.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers with unique electronic properties.
Mecanismo De Acción
The mechanism of action of (2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride depends on its specific application. In the context of enzyme inhibition, the boronic ester group can form a reversible covalent bond with the active site of the enzyme, blocking its activity. This interaction can be highly specific, targeting particular enzymes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the aminomethyl and hydroxyl groups, making it less versatile in certain reactions.
(4-(Aminomethyl)phenyl)boronic Acid: Similar structure but lacks the dioxaborolan group, affecting its reactivity and stability.
(2-(Aminomethyl)phenyl)methanol: Lacks the boronic ester group, limiting its use in cross-coupling reactions.
Uniqueness
(2-(Aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol hydrochloride is unique due to the presence of both the boronic ester and aminomethyl groups, which provide a combination of reactivity and stability not found in simpler compounds. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C14H23BClNO3 |
|---|---|
Peso molecular |
299.60 g/mol |
Nombre IUPAC |
[2-(aminomethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol;hydrochloride |
InChI |
InChI=1S/C14H22BNO3.ClH/c1-13(2)14(3,4)19-15(18-13)12-6-5-10(8-16)11(7-12)9-17;/h5-7,17H,8-9,16H2,1-4H3;1H |
Clave InChI |
FGKLOCCSVWAUTE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

![3-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B13920503.png)



![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)





